molecular formula C8H15NO2 B13329425 2-(1-Amino-2,2-dimethylcyclobutyl)acetic acid

2-(1-Amino-2,2-dimethylcyclobutyl)acetic acid

Cat. No.: B13329425
M. Wt: 157.21 g/mol
InChI Key: RKDHNAKRRZUJNX-UHFFFAOYSA-N
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Description

2-(1-Amino-2,2-dimethylcyclobutyl)acetic acid is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . This compound is characterized by a cyclobutyl ring substituted with an amino group and a dimethyl group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-2,2-dimethylcyclobutyl)acetic acid typically involves the cyclization of appropriate precursors followed by functional group modifications.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-2,2-dimethylcyclobutyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted cyclobutyl derivatives, amines, and oxides, depending on the reaction conditions and reagents used .

Scientific Research Applications

2-(1-Amino-2,2-dimethylcyclobutyl)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Amino-2,2-dimethylcyclobutyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function and activity. The compound may also participate in metabolic pathways, leading to the formation of active metabolites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Amino-2,2-dimethylcyclobutyl)acetic acid is unique due to its specific substitution pattern on the cyclobutyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Biological Activity

2-(1-Amino-2,2-dimethylcyclobutyl)acetic acid, also known as a cyclic amino acid derivative, has garnered attention for its potential therapeutic applications, particularly in the treatment of neurological disorders. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic uses, and relevant case studies.

Overview of the Compound

Chemical Structure : The compound features a cyclobutyl group with an amino acid backbone, which is significant for its interaction with biological targets. Its structure is represented as follows:

C8H15NO2\text{C}_8\text{H}_{15}\text{N}\text{O}_2

Research indicates that this compound exhibits several biological activities primarily through modulation of neurotransmitter systems:

  • GABAergic Activity : The compound is suggested to enhance GABA (gamma-aminobutyric acid) levels at synaptic junctions, potentially acting as a GABA-mimetic. This mechanism is crucial for its anticonvulsant properties and mood regulation .
  • Neuroprotective Effects : It has been shown to exert protective effects against neurodegenerative conditions by improving cerebral functions and reducing excitotoxicity associated with various brain injuries .

Therapeutic Applications

The following therapeutic applications have been documented for this compound:

  • Epilepsy Treatment : Studies have demonstrated dose-dependent anticonvulsant effects in animal models, suggesting its potential as an anti-epileptic agent .
  • Neurodegenerative Disorders : The compound may be beneficial in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions due to its neuroprotective properties .
  • Anxiety and Depression : Its ability to modulate GABA levels positions it as a candidate for treating anxiety and depressive disorders .

Case Studies

  • Anticonvulsant Activity :
    • In a study involving DBA/2 mice, the administration of this compound resulted in significant reductions in seizure frequency and severity. The effective dosages were found to be lower than those required for other established anticonvulsants like gabapentin .
  • Neuroprotective Effects :
    • A study highlighted the compound's protective effects against oxidative stress and neuronal death in models of cerebral ischemia. The neuroprotective mechanisms were attributed to its ability to enhance GABAergic transmission and reduce excitotoxicity .

Data Table: Biological Activities of this compound

Biological ActivityMechanism of ActionReferences
AnticonvulsantEnhances GABA levels
NeuroprotectionReduces excitotoxicity
Anxiety ReductionModulates GABAergic transmission
Improvement in Cerebral FunctionProtects against oxidative stress

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

2-(1-amino-2,2-dimethylcyclobutyl)acetic acid

InChI

InChI=1S/C8H15NO2/c1-7(2)3-4-8(7,9)5-6(10)11/h3-5,9H2,1-2H3,(H,10,11)

InChI Key

RKDHNAKRRZUJNX-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1(CC(=O)O)N)C

Origin of Product

United States

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